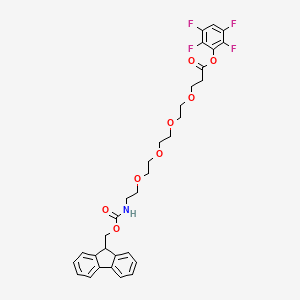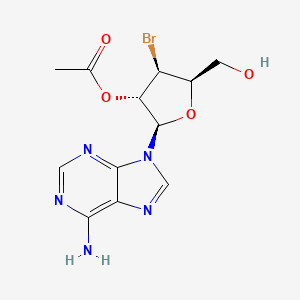
9-(2-O-Acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-O-Acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-9H-purin-6-amine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various therapeutic applications, including antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-O-Acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-9H-purin-6-amine typically involves multiple steps, including the protection of hydroxyl groups, bromination, and glycosylation reactions. The starting materials are usually commercially available sugars and purine bases. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could target the bromine atom, potentially replacing it with hydrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution could introduce new functional groups like amines or ethers.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Potential antiviral or anticancer agent due to its structural similarity to natural nucleosides.
Industry: May be used in the synthesis of pharmaceuticals or as a research tool in drug development.
Mécanisme D'action
The compound likely exerts its effects by mimicking natural nucleosides, allowing it to be incorporated into nucleic acids. This can disrupt normal cellular processes, leading to antiviral or anticancer effects. The molecular targets may include viral polymerases or cellular enzymes involved in DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine
- 9-(2-Deoxy-2-chloro-beta-D-arabinofuranosyl)-9H-purin-6-amine
Uniqueness
9-(2-O-Acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-9H-purin-6-amine is unique due to the presence of the acetyl and bromine groups, which can significantly alter its chemical reactivity and biological activity compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C12H14BrN5O4 |
|---|---|
Poids moléculaire |
372.17 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-bromo-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H14BrN5O4/c1-5(20)21-9-7(13)6(2-19)22-12(9)18-4-17-8-10(14)15-3-16-11(8)18/h3-4,6-7,9,12,19H,2H2,1H3,(H2,14,15,16)/t6-,7+,9-,12-/m1/s1 |
Clé InChI |
HEXFXOZQSQVMCO-MCOZSMFQSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)Br |
SMILES canonique |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




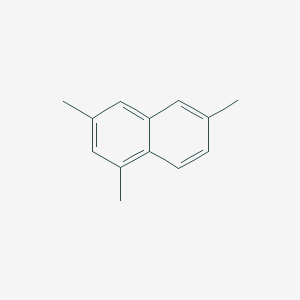


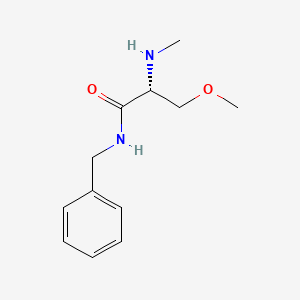
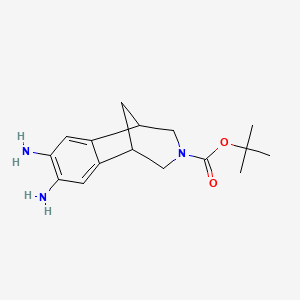


![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)
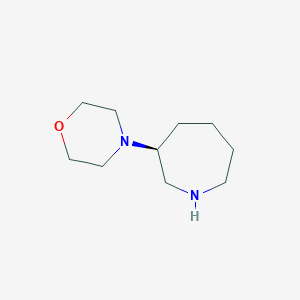
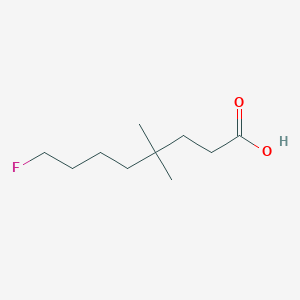
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)
